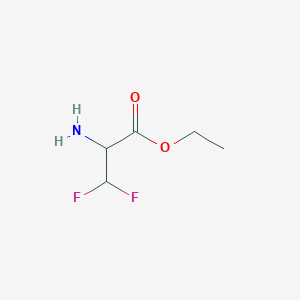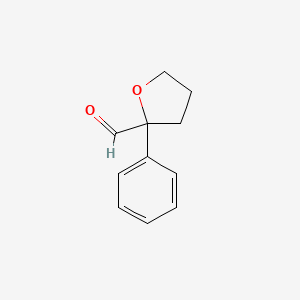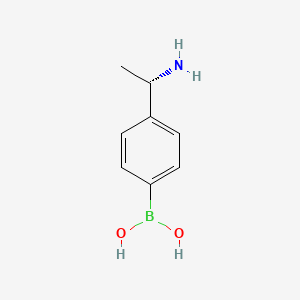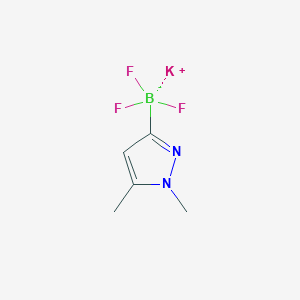
(S)-Ethyl 2-amino-3,3-difluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-amino-3,3-difluoropropanoate is a chiral compound with the molecular formula C5H9F2NO2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3,3-difluoropropanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3,3-difluoropropanoic acid.
Esterification: The chiral precursor is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-amino-3,3-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-amino-3,3-difluoropropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agrochemicals: It is used in the development of herbicides and insecticides.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-amino-3,3-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to improved efficacy in its applications. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ®-2-amino-3,3-difluoropropanoate
- Methyl (S)-2-amino-3,3-difluoropropanoate
Comparison
(S)-Ethyl 2-amino-3,3-difluoropropanoate is unique due to its ethyl ester group, which imparts different chemical properties compared to its tert-butyl and methyl counterparts. The ethyl group may influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
ethyl 2-amino-3,3-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-2-10-5(9)3(8)4(6)7/h3-4H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLRNPFXEIVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)

![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)


![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)





